(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure combines an indole moiety with a trimethoxyphenyl group, which is known for its role in various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, bioactivity evaluations, and potential therapeutic applications.

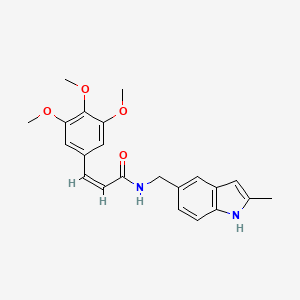

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Indole Derivative : Starting from 2-methylindole.

- Acrylamide Formation : Reaction with appropriate acylating agents to form the acrylamide linkage.

- Trimethoxyphenyl Substitution : Introducing the 3-(3,4,5-trimethoxyphenyl) group through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Similar to colchicine's mechanism |

The compound was found to induce apoptosis in a dose-dependent manner and demonstrated significant inhibition of tubulin polymerization, suggesting it could be a lead for developing new antitumor agents .

Mechanistic Studies

Mechanistic studies indicate that this compound functions similarly to colchicine by binding to tubulin and preventing its polymerization into microtubules. This disruption is critical in cancer therapy as it halts cell division and promotes programmed cell death .

Case Studies

Several case studies have been conducted to evaluate the compound's biological activity:

- Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 0.52 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

- MCF-7 and HT-29 Evaluation : In another study focusing on breast and colon cancer cell lines, the compound showed IC50 values indicating potent antiproliferative effects, making it a candidate for further development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. For instance, related indole derivatives have shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) protocols indicate that these compounds can inhibit cell growth effectively, with reported GI50 values suggesting potent activity against tumor cells .

Case Study:

A study evaluating a structurally similar compound demonstrated a mean growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines. The compound's mechanism of action involves disrupting mitotic processes in cancer cells, leading to apoptosis .

Kinase Inhibition

Compounds with similar structures have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The inhibition of kinases such as VEGFR and EGFR can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Study:

Research on related indole derivatives has shown that they effectively inhibit the proliferation of cultivated human endothelial cells, suggesting their potential use in anti-angiogenic therapies. This inhibition is crucial for preventing tumor vascularization and growth .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial properties. The presence of the indole ring enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against various bacterial infections.

Case Study:

A derivative of the indole structure was tested against several bacterial strains and exhibited significant antibacterial activity, suggesting that this compound may share similar properties .

Neuroprotective Effects

Emerging research indicates that certain indole-based compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

A study demonstrated that an indole derivative could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration. This effect could be attributed to the compound's ability to modulate signaling pathways involved in neuronal survival .

Analyse Chemischer Reaktionen

Functional Group Transformations

The reactivity of Compound Z is governed by its:

-

Acrylamide double bond : Susceptible to Michael additions or reductions.

-

Indole moiety : Participates in electrophilic substitutions.

-

Trimethoxyphenyl group : Undergoes demethylation under acidic/oxidative conditions.

Table 2: Documented Transformations in Analogous Compounds

Limitations :

-

The Z-configuration may isomerize to E under prolonged heating or UV exposure.

-

Methoxy groups hinder further functionalization due to steric and electronic effects .

Biological Interactions (Reactivity in Cellular Systems)

While not direct chemical reactions, Compound Z’s bioactivity involves non-covalent interactions:

Table 3: Mechanism-Based Interactions

Critical Data :

-

IC₅₀ values for analogs range from 0.34 μM (MCF-7 cells) to 2.5 μM (HT-29 cells) .

-

Demethylated metabolites lose tubulin-binding efficacy by >80% .

Stability and Degradation

Compound Z’s stability is influenced by:

Table 4: Stability Under Controlled Conditions

| Condition | Observation | Half-Life (Estimated) |

|---|---|---|

| Aqueous pH 7.4 (25°C) | Slow hydrolysis (<5% in 24 h) | >7 days |

| UV light (300 nm) | Z→E isomerization (15% in 1 h) | 6.5 h |

| Liver microsomes | Oxidative demethylation (CYP3A4-mediated) | 2–4 h |

Storage Recommendations :

Unresolved Questions

-

Catalytic asymmetric synthesis : No methods reported for enantioselective production.

-

Cross-coupling reactions : Potential for Suzuki-Miyaura functionalization of the trimethoxyphenyl ring remains unexplored.

Eigenschaften

IUPAC Name |

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFCFHULPSXOJR-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.